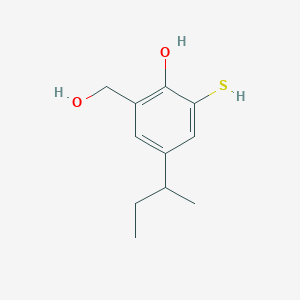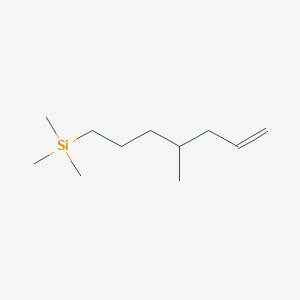
Trimethyl(4-methylhept-6-EN-1-YL)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(4-methylhept-6-en-1-yl)silane is an organosilicon compound with the molecular formula C10H22Si. It is a type of silane, which is a compound containing silicon atoms bonded to hydrogen and/or organic groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(4-methylhept-6-en-1-yl)silane typically involves the reaction of a suitable alkene with trimethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where an alkene reacts with a silane in the presence of a platinum catalyst to form the desired product. The reaction conditions usually involve moderate temperatures and pressures to ensure optimal yield and selectivity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced catalysts and optimized reaction conditions further enhances the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(4-methylhept-6-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The silicon atom can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Trimethyl(4-methylhept-6-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.
Biology: The compound is used in the modification of biomolecules for various biochemical studies.
Industry: The compound is used in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of Trimethyl(4-methylhept-6-en-1-yl)silane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can interact with different molecular targets, leading to the formation of new chemical bonds. This property is particularly useful in catalysis and surface modification applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A simpler silane with the formula (CH3)3SiH.
Trimethyl(phenylethynyl)silane: A silane with a phenyl group attached to the silicon atom.
Trimethyl(4-methylpent-4-en-1-yn-1-yl)silane: A similar compound with a different alkyl group.
Uniqueness
Trimethyl(4-methylhept-6-en-1-yl)silane is unique due to its specific alkyl group, which imparts distinct chemical properties. This makes it particularly useful in applications where precise control over reactivity and selectivity is required.
Propriétés
Numéro CAS |
89811-51-8 |
|---|---|
Formule moléculaire |
C11H24Si |
Poids moléculaire |
184.39 g/mol |
Nom IUPAC |
trimethyl(4-methylhept-6-enyl)silane |
InChI |
InChI=1S/C11H24Si/c1-6-8-11(2)9-7-10-12(3,4)5/h6,11H,1,7-10H2,2-5H3 |
Clé InChI |
WGUNHGOIFAAFHN-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC[Si](C)(C)C)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



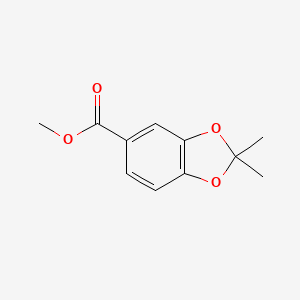
![7,9-Dimethoxy-5H-pyrido[3,2-c]azepine](/img/structure/B14397310.png)
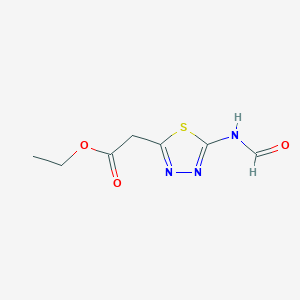


![N-(4-Chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14397325.png)
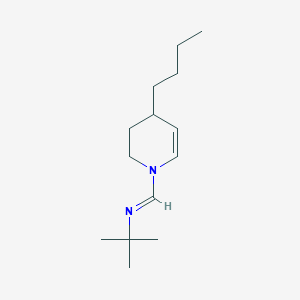
![4-Methyl-2-[(trichloromethyl)sulfanyl]-1,3-thiazole](/img/structure/B14397331.png)
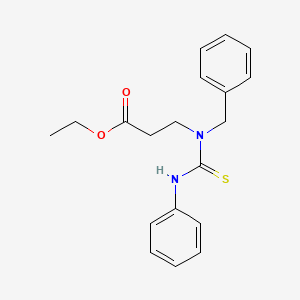
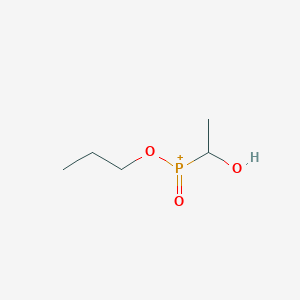
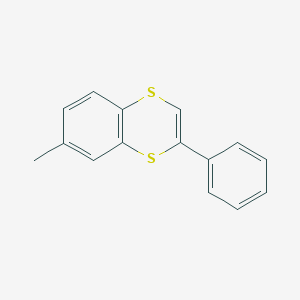
![N-(Phenylcarbamoyl)-N-[(phenylcarbamoyl)oxy]acetamide](/img/structure/B14397350.png)
